molecular formula C13H14N2O3 B1211819 IAA-L-Ala CAS No. 57105-39-2

IAA-L-Ala

Cat. No.: B1211819
CAS No.: 57105-39-2
M. Wt: 246.26 g/mol
InChI Key: FBDCJLXTUCMFLF-QMMMGPOBSA-N
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Description

IAA-L-Ala is a powerful synthetic compound that has been used in laboratory experiments for many years. It is an isomer of the naturally occurring amino acid L-alanine, and is a component of the plant hormone auxin. This compound has been used as a research tool in a variety of scientific disciplines, including plant physiology, cell biology, and biochemistry.

Scientific Research Applications

Clinical Characteristics of Insulin Autoimmune Syndrome Induced by Alpha‐Lipoic Acid

Alpha‐lipoic acid (ALA) is used as a dietary supplement and antiaging agent. It has been linked to insulin autoimmune syndrome (IAS), a serious adverse reaction. A study aimed to explore the clinical characteristics of ALA-induced IAS, providing insights for clinical diagnosis, treatment, and prevention (Li et al., 2021).

Potential of Indole‐3‐Acetic Acid as a Photosensitizer for Acne Treatment

Indole‐3‐acetic acid (IAA) has been examined as a potential photosensitizer for acne treatment. Unlike ALA photodynamic therapy, which has a long incubation period and common adverse effects, IAA is not toxic by itself but produces free radicals with ultraviolet B. This makes IAA a promising candidate for acne therapy (Na et al., 2011).

Role of Exogenous Indole-3-Acetic Acid in Alleviating Aluminum Stress in Wheat

IAA plays a role in plant growth regulation and stress resistance, including aluminum (Al) stress. A study hypothesized that exogenous IAA treatment can alleviate the adverse effect of high Al concentration in wheat root growth. The findings suggested that IAA could be effective in alleviating Al toxicity through reducing Al accumulation in wheat root apex (Wang et al., 2013).

Alpha-Lipoic Acid in Glucose Metabolism

Alpha-lipoic acid (ALA) affects the regulation of insulin sensitivity and insulin secretion. It's prescribed in diabetic polyneuropathy, metabolic syndrome, polycystic ovary syndrome, and obesity due to its effects on nerve conduction and alleviation of symptoms. However, its association with Insulin Autoimmune Syndrome (IAS) has been reported, highlighting the need for caution in its use (Capece et al., 2022).

Efficacy of Alpha-Lipoic Acid in Gestational Diabetes Mellitus

A study explored the effects of ALA supplementation on pregnant women with gestational diabetes mellitus (GDM). ALA showed positive effects on maternal circulating values of adiponectin and leptin, indicating its potential in managing GDM (Aslfalah et al., 2018).

Acetyl-L-Carnitine (ALA) in Neurology and Psychiatry

Acetyl-L-carnitine, a biologically active form of L-carnitine, shows promise in the treatment of polyneuropathy and depressive states. Its neuromodulating effect on synaptic morphology and transmission suggests its potential application in neurology and psychiatry (Anikin et al., 2019).

Cytotoxic and Genotoxic Potential of 5-Aminolevulinic Acid on Lymphocytes

5-aminolevulinic acid (ALA) and its hexylester (ALA-H) are used in photodynamic therapy (PDT). A study examined their side effects, particularly the cytotoxic and DNA-damaging effects on lymphocytes. The results suggested a high genotoxic potential of lymphocytes for ALA, raising concerns about its long-term side effects (Chu et al., 2006).

Relationship Between Alpha‐Lipoic Acid Intake and Insulin Autoimmune Syndrome

The EFSA Panel on Nutrition, Novel Foods and Food Allergens reviewed the relationship between alpha‐lipoic acid (ALA) intake and insulin autoimmune syndrome (IAS). The panel advised on the dose of ALA added to foods that is not expected to cause IAS, contributing to a better understanding of ALA's safety profile (Turck et al., 2021).

Photodynamic Therapy Using Indole-3-Acetic Acid for Acne Vulgaris

A study evaluated the efficacy and safety of IAA-photodynamic therapy (PDT) in the treatment of acne. IAA-PDT showed significant improvement in acne lesion counts and severity grading, offering a simple and safe treatment option for acne vulgaris (Huh et al., 2012).

Alpha Lipoic Acid Modulating Apoptosis in Rat Hippocampus

Research focused on the role of exogenous alpha lipoic acid (ALA) in ameliorating inorganic arsenic (iAs) induced effects on apoptosis in rat hippocampus. It suggests ALA's protective role in developmental neurotoxicity, indicating its potential therapeutic application (Dixit et al., 2015).

Naphthalic Anhydride's Effect on Herbicide Persistence in Maize

The study aimed to reduce the impacts of alachlor (Ala) and atrazine (Atr) on maize growth. Naphthalic anhydride (NA) was used for seed-dressing to lower herbicide residues, suggesting its application in agriculture to improve maize tolerance to herbicides (Nemat Alla & Hassan, 2020).

Auxin Conjugate Hydrolase in Arabidopsis

The Arabidopsis iar3 mutant, which displays reduced sensitivity to IAA–Ala, led to the discovery of IAR3, an IAA-conjugate hydrolase. This study contributes to our understanding of IAA's role in plant growth and development, particularly in roots, stems, and flowers (Davies et al., 1999).

Isolation of Novel Indole-3-Acetic Acid Conjugates

A protocol was developed for the isolation and quantification of IAA and its amino acid conjugates, crucial in regulating IAA levels in plants. This method combines immunoaffinity extraction with LC-MS/MS analysis, expanding our understanding of IAA's role in plant physiology (Pěnčík et al., 2009).

Review of Alpha-Linolenic Acid

This comprehensive review discusses the dietary sources, metabolism, and pharmacological effects of alpha-linolenic acid (ALA). It highlights ALA's potential in treating various diseases, including metabolic syndrome and cancer, though further studies are needed for clinical efficacy (Yuan et al., 2021).

Future Directions

The future directions of IAA-L-Ala research could involve further exploration of its biosynthesis pathways, its role in plant growth and development, and its potential applications in agriculture and other industries .

Mechanism of Action

Target of Action

N-(3-Indolylacetyl)-L-alanine, also known as IAA-L-Ala, primarily targets the heme oxygenase-1 (HO-1) enzyme . HO-1 plays a crucial role in the body’s defense mechanism against oxidative stress . It is also involved in the induction of anti-inflammatory effects .

Mode of Action

this compound interacts with its target, HO-1, and induces its up-regulation . This up-regulation is observed in a dose-dependent manner under both normal and lipopolysaccharide (LPS)-stimulated conditions . The compound also neutralizes free radicals directly, suggesting a dual mode of action .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and oxidative stress . By up-regulating HO-1, this compound can mitigate the LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key player in the inflammatory response . This results in the amelioration of LPS-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), as well as the generation of reactive oxidative species (ROS) and nitric oxide (NO) .

Pharmacokinetics

For instance, its ability to neutralize free radicals and modulate inflammatory responses suggests it can effectively reach and interact with its cellular targets .

Result of Action

The action of this compound leads to molecular and cellular effects, primarily the alleviation of inflammatory responses and free radical generation . By inducing HO-1 and neutralizing free radicals, the compound can mitigate the expression of pro-inflammatory cytokines and the generation of ROS and NO .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a potent inducer of inflammation, can enhance the compound’s anti-inflammatory effects . .

Biochemical Analysis

Biochemical Properties

Indole-3-acetyl-L-alanine (IAA-L-Ala) participates in various biochemical reactions within plants. It interacts with specific enzymes, such as IAA-amino acid conjugate hydrolases, which hydrolyze the conjugate to release free IAA and L-alanine. One such enzyme, identified in the bacterium Arthrobacter ilicis D-50, exhibits unique substrate specificity for IAA-amino acid conjugates . These interactions are crucial for maintaining the homeostasis of free IAA levels in plants, thereby regulating growth and development processes.

Cellular Effects

Indole-3-acetyl-L-alanine (this compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The hydrolysis of this compound releases free IAA, which then participates in auxin signaling pathways, affecting processes such as cell elongation, division, and differentiation. Additionally, this compound may serve as a storage form of IAA, protecting it from oxidative degradation and ensuring a steady supply of the hormone when needed .

Molecular Mechanism

The molecular mechanism of Indole-3-acetyl-L-alanine (this compound) involves its hydrolysis by specific enzymes, leading to the release of free IAA and L-alanine. This process is mediated by IAA-amino acid conjugate hydrolases, which recognize and cleave the amide bond between IAA and L-alanine. The free IAA then binds to auxin receptors, initiating a cascade of events that result in changes in gene expression and cellular responses. These interactions are essential for the regulation of plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indole-3-acetyl-L-alanine (this compound) change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that the hydrolysis of this compound can be induced in bacterial strains, leading to the production of IAA-amino acid conjugate hydrolases . Long-term effects on cellular function include sustained auxin signaling and regulation of growth processes.

Dosage Effects in Animal Models

The effects of Indole-3-acetyl-L-alanine (this compound) vary with different dosages in animal models. At low doses, this compound may promote growth and development by providing a steady supply of free IAA. At high doses, it may lead to toxic or adverse effects due to the accumulation of free IAA and its potential to disrupt normal cellular processes. Threshold effects observed in studies indicate that there is an optimal range of this compound concentration for beneficial effects .

Metabolic Pathways

Indole-3-acetyl-L-alanine (this compound) is involved in metabolic pathways related to auxin metabolism. It interacts with enzymes such as IAA-amino acid conjugate hydrolases, which catalyze the hydrolysis of this compound to release free IAA and L-alanine. This process is crucial for maintaining the balance of free IAA levels in plants, ensuring proper growth and development. Additionally, this compound may be involved in the storage and transport of IAA within plant tissues .

Transport and Distribution

Indole-3-acetyl-L-alanine (this compound) is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the movement of this compound to different cellular compartments, where it can be hydrolyzed to release free IAA. The localization and accumulation of this compound are essential for regulating the availability of free IAA and ensuring proper auxin signaling and response .

Subcellular Localization

The subcellular localization of Indole-3-acetyl-L-alanine (this compound) is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are dependent on its localization, as it needs to be in proximity to specific enzymes and receptors to participate in biochemical reactions and signaling pathways .

Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDCJLXTUCMFLF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349333
Record name IAA-L-Ala
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-39-2
Record name IAA-L-Ala
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?

A1: Recent studies suggest that pre-treatment serum levels of this compound could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of this compound were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of this compound as a predictive biomarker for this specific treatment approach.

Q2: How does the role of N-(3-Indolylacetyl)-L-alanine (this compound) differ across various plant species?

A2: While this compound shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] this compound was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.

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